molecular formula C14H24N2O3S B7503460 N-(1-adamantyl)-3-(methanesulfonamido)propanamide

N-(1-adamantyl)-3-(methanesulfonamido)propanamide

カタログ番号: B7503460
分子量: 300.42 g/mol
InChIキー: WYUVGGYCPMMIDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-adamantyl)-3-(methanesulfonamido)propanamide, also known as amantadine or Symmetrel, is a synthetic antiviral and anti-Parkinson's drug. It was first approved by the US Food and Drug Administration (FDA) in 1966 for the treatment of influenza A virus infections. Later, it was found to have therapeutic effects on Parkinson's disease and was approved for this indication in 1978. Since then, amantadine has been extensively studied for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

作用機序

The mechanism of action of N-(1-adamantyl)-3-(methanesulfonamido)propanamide is complex and not fully understood. It is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of dopamine release. By blocking this receptor, this compound increases the release of dopamine in the brain, which is deficient in Parkinson's disease. Additionally, this compound has been shown to inhibit the reuptake of dopamine, further increasing its availability in the brain.
Biochemical and Physiological Effects
Amantadine has been shown to have a number of biochemical and physiological effects. In addition to its antiviral and anti-Parkinson's properties, it has been shown to have neuroprotective effects, particularly in the treatment of traumatic brain injury. It has also been shown to have analgesic properties, particularly in the treatment of neuropathic pain.

実験室実験の利点と制限

Amantadine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. Additionally, it has a well-characterized mechanism of action, making it a useful tool for studying dopamine regulation and NMDA receptor function.
However, there are also limitations to the use of N-(1-adamantyl)-3-(methanesulfonamido)propanamide in laboratory experiments. Its effects are complex and not fully understood, making it difficult to interpret results. Additionally, its use in animal models may not fully reflect its effects in humans, particularly in the treatment of Parkinson's disease.

将来の方向性

There are a number of future directions for research on N-(1-adamantyl)-3-(methanesulfonamido)propanamide. One area of interest is the development of new antiviral drugs based on its mechanism of action. Additionally, there is ongoing research into its therapeutic effects on Parkinson's disease, particularly in combination with other drugs. Finally, there is interest in its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis.

合成法

Amantadine is synthesized by reacting 1-adamantylamine with chloroacetyl chloride, followed by treatment with sodium methanesulfonate. The resulting product is then purified by crystallization. The yield of this synthesis method is around 60-70%, and the purity of the product is greater than 99%. This synthesis method is relatively simple and cost-effective, making it a popular choice for industrial production of N-(1-adamantyl)-3-(methanesulfonamido)propanamide.

科学的研究の応用

Amantadine has been extensively studied for its antiviral properties, specifically its ability to inhibit the replication of influenza A virus. It works by blocking the M2 ion channel protein of the virus, which is essential for viral replication. This mechanism of action has been well characterized, and N-(1-adamantyl)-3-(methanesulfonamido)propanamide has been used for the prophylaxis and treatment of influenza A virus infections.
In addition to its antiviral properties, this compound has also been studied for its therapeutic effects on Parkinson's disease. It is believed to work by increasing the release of dopamine in the brain, which is deficient in Parkinson's disease. Amantadine has been shown to improve motor symptoms, reduce dyskinesia, and improve quality of life in Parkinson's disease patients.

特性

IUPAC Name

N-(1-adamantyl)-3-(methanesulfonamido)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3S/c1-20(18,19)15-3-2-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12,15H,2-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUVGGYCPMMIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。